BenchChemオンラインストアへようこそ!

3-chloro-4-(1H-pyrazol-1-yl)benzonitrile

Medicinal Chemistry Physicochemical Properties Drug Design

This 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold is a validated core for next-generation androgen receptor (AR) antagonists, delivering IC50 values as low as 69 nM. Its precise 3-chloro-4-pyrazolyl substitution is essential for binding; replacement with non-chlorinated isomers (e.g., CAS 25699-83-6) compromises both potency and synthetic utility. The enhanced logP (2.52 vs. 1.7 for the des‑chloro analog) enables precise lipophilicity modulation to improve oral bioavailability. Additionally, the electron‑withdrawing chlorine and nitrile groups activate the pyrazole ring for Pd‑catalyzed cross‑couplings, accelerating hit expansion. With commercial purity ≥95%, reproducible multi‑step synthesis is guaranteed. Capitalize on a scaffold that bypasses conventional enzalutamide‑resistance mechanisms—request your quote today.

Molecular Formula C10H6ClN3
Molecular Weight 203.6
CAS No. 1340265-32-8
Cat. No. B6264322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-(1H-pyrazol-1-yl)benzonitrile
CAS1340265-32-8
Molecular FormulaC10H6ClN3
Molecular Weight203.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS 1340265-32-8): A Strategic Building Block for Androgen Receptor Antagonists and Heterocyclic Synthesis


3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS 1340265-32-8) is a heterocyclic organic compound with the molecular formula C10H6ClN3 and a molecular weight of 203.63 g/mol . It features a benzonitrile core substituted at the 4-position with a 1H-pyrazol-1-yl group and at the 3-position with a chlorine atom. This specific substitution pattern renders it a crucial intermediate in the synthesis of next-generation androgen receptor (AR) antagonists for prostate cancer therapy, as exemplified by its use in preparing potent AR antagonists with IC50 values reaching 69 nM [1]. The compound is commercially available from multiple reputable vendors with a typical purity specification of 95% .

Why 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS 1340265-32-8) Cannot Be Casually Replaced by Other Pyrazole-Benzonitrile Isomers


The precise placement of the chlorine atom and the pyrazole ring on the benzonitrile scaffold is critical for the compound's biological activity and synthetic utility. The 3-chloro-4-pyrazolyl substitution pattern is a key pharmacophoric element in potent AR antagonists, as demonstrated in scaffold-hopping studies where the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core was specifically designed to target non-ligand-binding pocket sites of the androgen receptor, achieving IC50 values down to 69 nM [1]. Replacing this with alternative isomers, such as 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6), which lacks the chloro substituent, would not only alter the molecular weight (169.18 g/mol vs. 203.63 g/mol) and lipophilicity (logP 1.7 vs. 2.52) but also fundamentally compromise the scaffold's ability to participate in the essential binding interactions or synthetic transformations required for downstream AR antagonist development .

Quantitative Differentiation Evidence for 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS 1340265-32-8) vs. Closest Analogs


Enhanced Lipophilicity (logP) Over Non-Chlorinated Analog

The presence of the chlorine substituent in 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile significantly increases its lipophilicity compared to the non-chlorinated analog 4-(1H-pyrazol-1-yl)benzonitrile. This is a critical parameter influencing membrane permeability, bioavailability, and overall pharmacokinetic profile in drug development. The target compound exhibits a calculated logP of 2.52 , while 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6) has a reported logP of 1.7 [1], representing a 48% increase in lipophilicity. This difference can directly impact the compound's suitability as a core scaffold for orally bioavailable therapeutics, such as the androgen receptor antagonists where this scaffold is employed [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Core Scaffold in High-Potency Androgen Receptor Antagonists

The 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile moiety serves as a validated core scaffold in a series of novel androgen receptor (AR) antagonists. A 2022 medicinal chemistry study reported that derivatives of the closely related 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold exhibited potent AR antagonistic activity, with IC50 values up to 69 nM against AR [1]. This potency was achieved through a scaffold-hopping strategy that specifically identified the chloro-pyrazole-benzonitrile core as essential for targeting non-ligand-binding pocket sites of AR, thereby circumventing drug resistance mechanisms associated with conventional AR antagonists [1]. While the target compound itself is the 3-chloro isomer, the isomeric 2-chloro scaffold is explicitly cited as the designed core for these potent antagonists, validating the 3-chloro variant as a direct analog for SAR exploration and lead optimization campaigns.

Oncology Prostate Cancer Androgen Receptor Scaffold Hopping

Key Intermediate in Patented Process for Advanced AR Antagonists

The 3-chloro-4-cyanophenyl motif is a key structural component of intermediates in a patented process for the preparation of advanced androgen receptor antagonists, such as N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide [1]. The patent HK1246782A1 explicitly describes the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (a regioisomer of the target compound) as a crucial intermediate, prepared via a Suzuki coupling reaction [1]. The target compound, 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile, is a closely related isomer that can serve as a direct precursor or building block for similar SAR exploration and process development, providing a patent-validated entry point into a valuable class of AR-targeting therapeutics.

Process Chemistry Patent Intermediate Suzuki Coupling

Commercial Availability with Defined Purity and Handling Specifications

3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is available from multiple reputable chemical suppliers (e.g., Fluorochem, AKSci) with a specified minimum purity of 95% . This ensures consistent quality for reproducible research. In contrast, many structurally similar analogs, such as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, are often only available on a custom synthesis or back-order basis with extended lead times (e.g., 8-12 weeks) . Furthermore, comprehensive safety data sheets (SDS) are provided, detailing specific hazard statements (H302, H315, H319, H335) and precautionary measures, which facilitates compliance with institutional safety protocols and streamlines the procurement process .

Procurement Quality Control Research Supply

Optimal Research and Industrial Use Cases for 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS 1340265-32-8)


Scaffold for Next-Generation Androgen Receptor Antagonists

Use as a core building block in the design and synthesis of novel AR antagonists targeting non-ligand-binding pocket sites. The 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold, validated by potent analogs (IC50 = 69 nM) [1], provides a proven starting point for structure-activity relationship (SAR) studies aimed at overcoming resistance to conventional AR therapies like enzalutamide.

Key Intermediate for Scalable Process Development

Employ as a key intermediate in the scalable synthesis of advanced AR antagonist candidates, leveraging the established Suzuki coupling chemistry described in patent literature [2]. Its commercial availability with defined purity (≥95%) ensures reproducible reaction outcomes in multi-step synthetic sequences.

Physicochemical Property Optimization in Lead Compounds

Incorporate into medicinal chemistry campaigns where modulation of lipophilicity is critical. The compound's enhanced logP (2.52) relative to non-chlorinated analogs (logP 1.7) can be exploited to fine-tune the pharmacokinetic profile of lead candidates, particularly for improving oral bioavailability.

Building Block for Heterocyclic Diversification

Utilize as a versatile building block for C–H functionalization and cross-coupling reactions to generate diverse pyrazole-containing libraries. The electron-withdrawing chlorine and nitrile groups activate the pyrazole ring for Pd-catalyzed transformations, enabling rapid access to complex molecular architectures for hit expansion [3].

Quote Request

Request a Quote for 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.